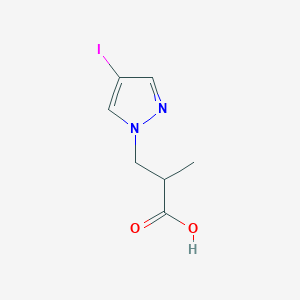
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans is a useful research compound. Its molecular formula is C13H8F3NO4 and its molecular weight is 299.2. The purity is usually 95.
BenchChem offers high-quality rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans involves the synthesis of the cyclopropane carboxylate and the isoindole ring, followed by the coupling of the two fragments.", "Starting Materials": [ "Ethyl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate", "2-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Sodium carbonate", "Methanol", "Chloroform" ], "Reaction": [ "Reduction of ethyl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate with sodium borohydride in methanol to yield the corresponding alcohol", "Bromination of the alcohol with hydrobromic acid in acetic acid to yield the corresponding bromide", "Reaction of the bromide with sodium nitrite and copper(I) iodide in acetic acid to yield the corresponding nitro compound", "Reduction of the nitro compound with palladium on carbon and hydrogen gas to yield the corresponding amine", "Condensation of the amine with 2-nitrobenzaldehyde in chloroform and sodium carbonate to yield the corresponding isoindole ring", "Reaction of the isoindole ring with ethyl acetoacetate and sodium hydroxide in methanol to yield the corresponding ester", "Hydrolysis of the ester with hydrochloric acid to yield the final product, rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans" ] } | |
Numéro CAS |
2248413-94-5 |
Nom du produit |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans |
Formule moléculaire |
C13H8F3NO4 |
Poids moléculaire |
299.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



